JWH-398

Cannabinoid Pharmacology Receptor Binding Assays Structure-Activity Relationship

Forensic and pharmacology labs often struggle to source validated reference standards that reliably distinguish JWH-398 from other naphthoylindoles in LC-MS/MS workflows. Misidentification risks false negatives due to shared fragment ions across analogs. - JWH-398 is a certified analytical reference standard with a unique 4-chloro substitution, ensuring unambiguous identification via distinct mass transitions and retention time. - Balanced dual CB1/CB2 agonism (Ki = 2.3 nM and 2.8 nM) makes it an essential comparator for SAR studies dissecting central vs. peripheral cannabinoid pathways. - Available as DEA-exempt preparation for US labs; ships ambient globally.

Molecular Formula C24H22ClNO
Molecular Weight 375.9 g/mol
CAS No. 1292765-18-4
Cat. No. B608282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH-398
CAS1292765-18-4
SynonymsJWH-398;  JWH 398;  JWH398; 
Molecular FormulaC24H22ClNO
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl
InChIInChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3
InChIKeyIUWBHGFOHXVVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JWH-398 Reference Standard


JWH-398 is a synthetic cannabinoid belonging to the naphthoylindole structural class, chemically defined as 1-pentyl-3-(4-chloro-1-naphthoyl)indole . It functions as a potent agonist at both central cannabinoid type 1 (CB1) and peripheral cannabinoid type 2 (CB2) receptors, with reported binding affinity (Ki) values of 2.3 nM and 2.8 nM, respectively [1]. This compound was originally synthesized by John W. Huffman and subsequently identified as an adulterant in various 'herbal incense' products, leading to its regulatory classification as a Schedule I controlled substance in the United States [2].

Why JWH-398 Cannot Be Substituted


Substitution of JWH-398 with structurally related naphthoylindoles (e.g., JWH-018, JWH-073, JWH-081) is scientifically unsound due to marked differences in receptor binding affinity, selectivity profiles, and metabolic fate [1]. The presence of a 4-chloro substituent on the naphthalene ring of JWH-398 imparts a distinct pharmacological signature, with a CB1:CB2 selectivity ratio (Ki(CB2)/Ki(CB1) = 1.22) that diverges significantly from both more CB1-selective analogs like JWH-081 (~10x) and CB2-preferring compounds like JWH-015 (~0.036x) [2][3]. Furthermore, analytical methods for forensic or toxicological detection are compound-specific; validated LC-MS/MS assays must include JWH-398 as a discrete analyte, as its unique mass transitions and retention time differ from those of its analogs [4].

JWH-398 Quantitative Differentiation


CB1 Receptor Affinity Comparison

JWH-398 exhibits higher binding affinity for the CB1 receptor (Ki = 2.3 nM) compared to several prominent naphthoylindole analogs [1][2]. This represents a 3.9-fold increase in CB1 affinity relative to JWH-018 (Ki = 9.0 nM) and a 4.1-fold increase relative to JWH-007 (Ki = 9.5 nM) [2].

Cannabinoid Pharmacology Receptor Binding Assays Structure-Activity Relationship

CB1/CB2 Selectivity Profile

JWH-398 demonstrates a near-balanced affinity profile with mild CB1 preference (Ki CB1 = 2.3 nM, Ki CB2 = 2.8 nM, ratio = 1.22) [1]. This contrasts sharply with JWH-015, which exhibits pronounced CB2 selectivity (Ki CB1 = 383 nM, Ki CB2 = 13.8 nM, ratio = 0.036), and JWH-081, which is highly CB1-selective (Ki CB1 = 1.2 nM, Ki CB2 = 12.4 nM, ratio ≈ 10) [2][3].

Receptor Selectivity Signal Transduction Functional Profiling

4-Chloro Substitution Effect on Affinity

The 4-chloro substituent on the naphthalene ring of JWH-398 is a key structural differentiator from analogs like JWH-018 (unsubstituted) and JWH-210 (4-ethyl) [1]. This substitution is associated with a 3.9-fold increase in CB1 binding affinity compared to the unsubstituted JWH-018 (Ki = 9.0 nM), yet results in 2.1-fold lower CB1 affinity than the 4-ethyl substituted JWH-210 (Ki = 0.46 nM) [2][3].

Medicinal Chemistry Structure-Activity Relationship Molecular Pharmacology

LC-MS/MS Detection Method

JWH-398 is included as a discrete analyte in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of synthetic cannabinoids in biological matrices . In a validated method for urine analysis, JWH-398 is quantified alongside 19 other synthetic cannabinoids and 21 metabolites, with established lower limits of quantification ranging from 0.1-1.0 µg/L and inter-day imprecision of 4.3-13.5% CV [1].

Analytical Toxicology Forensic Chemistry Method Validation

JWH-398 Research Applications


Balanced CB1/CB2 Agonism Studies

JWH-398 is optimally employed in receptor binding and functional assays to investigate the downstream signaling consequences of near-equipotent dual CB1/CB2 agonism. Its balanced selectivity profile (CB1 Ki = 2.3 nM, CB2 Ki = 2.8 nM) provides a valuable contrast to highly selective tools like JWH-015 (CB2-selective) or JWH-081 (CB1-selective) [1][2]. Researchers studying the interplay between central and peripheral cannabinoid pathways will find JWH-398 a useful comparator to dissect receptor-specific contributions.

Forensic Toxicology Reference Standard

JWH-398 serves as a critical analytical reference standard for forensic and clinical toxicology laboratories developing or validating LC-MS/MS methods for synthetic cannabinoid detection in biological fluids (e.g., urine, blood) [3]. Its inclusion in validated multi-analyte panels ensures accurate identification and quantification, preventing false negatives or misidentification with structurally similar analogs [4].

SAR Studies of Naphthoylindoles

The 4-chloro substitution of JWH-398 makes it an essential compound for SAR studies aimed at elucidating the electronic and steric requirements for high-affinity CB1 and CB2 binding within the naphthoylindole class [1]. Direct comparison with unsubstituted (JWH-018) and 4-ethyl substituted (JWH-210) analogs allows for the systematic evaluation of substituent effects on receptor affinity and selectivity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for JWH-398

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.